molecular formula C16H13F3O2 B8668763 Ethanone, 1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]- CAS No. 89876-14-2

Ethanone, 1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]-

Cat. No. B8668763
CAS RN: 89876-14-2
M. Wt: 294.27 g/mol
InChI Key: FCOLORXFUXARKW-UHFFFAOYSA-N
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Patent
US04818765

Procedure details

Anisole (32.4 g) and aluminium trichloride (36.0 g) are added to 1,2-dichloroethane (240 ml). The mixture is cooled to -5° and (3-trifluoromethylphenyl)-acetyl chloride (66.8 g) is slowly added. The mixture is stirred for 11/2 hours and poured into a mixture of crushed ice (400 g) and water (150 ml). After heating to room temperature, the compound is extracted with ether (3×200 ml). The combined organic phases are washed with a 2% aqueous solution of sodium hydroxide (200 ml and with water (3×200 ml), dried over magnesium sulphate and the solvents are removed in vacuo. The residue is recrystallised from hexane. The product is dried in vacuo to constant weight to yield 2-(3-trifluoromethylphenyl)-1-(4-methoxyphenyl)-ethanone, m.p. 94°-95°.
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
66.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl-].[Cl-].[Cl-].[Al+3].ClCCCl.[F:17][C:18]([F:30])([F:29])[C:19]1[CH:20]=[C:21]([CH2:25][C:26](Cl)=[O:27])[CH:22]=[CH:23][CH:24]=1>O>[F:17][C:18]([F:29])([F:30])[C:19]1[CH:20]=[C:21]([CH2:25][C:26]([C:4]2[CH:5]=[CH:6][C:1]([O:7][CH3:8])=[CH:2][CH:3]=2)=[O:27])[CH:22]=[CH:23][CH:24]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
32.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
36 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
240 mL
Type
reactant
Smiles
ClCCCl
Step Two
Name
Quantity
66.8 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)CC(=O)Cl)(F)F
Step Three
Name
ice
Quantity
400 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 11/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to -5°
EXTRACTION
Type
EXTRACTION
Details
the compound is extracted with ether (3×200 ml)
WASH
Type
WASH
Details
The combined organic phases are washed with a 2% aqueous solution of sodium hydroxide (200 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water (3×200 ml), dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvents are removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is recrystallised from hexane
CUSTOM
Type
CUSTOM
Details
The product is dried in vacuo to constant weight

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)CC(=O)C1=CC=C(C=C1)OC)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.